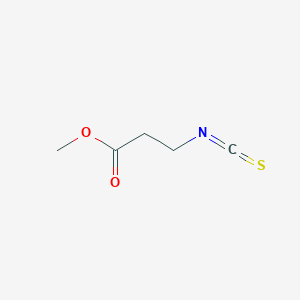

Methyl 3-isothiocyanatopropionate

Description

Contextualization within the Isothiocyanate Class of Compounds

Methyl 3-isothiocyanatopropionate is a member of the isothiocyanate class of compounds, which are defined by the presence of the R−N=C=S functional group. wikipedia.org This functional group consists of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. Isothiocyanates are isomers of thiocyanates (R−S−C≡N) but are generally more common. wikipedia.org

Many isothiocyanates are found in nature, particularly in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.orgmdpi.comfoodandnutritionjournal.org In these plants, they exist as stable precursors called glucosinolates. foodandnutritionjournal.org When the plant tissue is damaged, an enzyme called myrosinase hydrolyzes the glucosinolates, releasing the volatile and pungent isothiocyanates, which contribute to the characteristic sharp flavor of these vegetables. wikipedia.orgfoodandnutritionjournal.org Depending on the structure of their precursor glucosinolate, isothiocyanates can be categorized as aliphatic, aromatic, or heterocyclic. foodandnutritionjournal.org The isothiocyanate group is highly reactive, making these compounds key players in both chemical synthesis and biological systems. foodandnutritionjournal.orgresearchgate.net

Comparison of Selected Isothiocyanates

| Compound Name | Classification | Common Natural Source | Key Structural Feature |

|---|---|---|---|

| This compound | Aliphatic | Not prominently cited as a major natural product | Contains a methyl ester group |

| Allyl isothiocyanate | Aliphatic | Mustard, Wasabi | Contains an allyl group (CH₂=CHCH₂) wikipedia.org |

| Sulforaphane | Aliphatic | Broccoli, Cabbage | Contains a sulfinyl group mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Aromatic | Watercress | Contains a phenethyl group mdpi.com |

Significance in Modern Organic Synthesis and Chemical Biology

The significance of isothiocyanates, including this compound, spans the fields of organic synthesis and chemical biology. rsc.org Their unique chemical reactivity makes them valuable starting materials and intermediates for chemists, while their diverse biological effects have captured the attention of biologists. researchgate.netrsc.org

In organic synthesis, the isothiocyanate functional group serves as a versatile electrophile. The carbon atom of the -N=C=S group is susceptible to attack by nucleophiles, leading to a wide range of chemical transformations. wikipedia.org This reactivity allows isothiocyanates to be used as building blocks for the synthesis of various nitrogen- and sulfur-containing compounds. nih.gov

Key applications in synthesis include:

Preparation of Thioureas : Isothiocyanates react readily with primary and secondary amines to form thiourea (B124793) derivatives. This reaction is fundamental in the synthesis of more complex molecules and materials. nih.gov

Synthesis of Heterocyclic Compounds : They are valuable precursors for constructing heterocyclic rings, such as thiadiazoles and thiazolidines, which are common structural motifs in pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org

Multi-component Reactions : The reactivity of the isothiocyanate group makes it an ideal component in one-pot, multi-component reactions, allowing for the efficient assembly of complex molecular architectures. wikipedia.org

The synthesis of isothiocyanates themselves has seen significant advancements, with methods developed from a variety of starting materials, including primary amines, which are among the most common precursors. rsc.org For instance, the reaction of an amine with carbon disulfide can generate a dithiocarbamate (B8719985) salt, which is then treated with a desulfurization agent to yield the isothiocyanate. nih.govorgsyn.org

The isothiocyanate class is well-known for a broad spectrum of biological activities, which has spurred extensive research. foodandnutritionjournal.orgrsc.org Many natural and synthetic isothiocyanates have demonstrated antimicrobial, anti-inflammatory, and anticarcinogenic properties in laboratory studies. mdpi.comresearchgate.net

While much of the research has focused on prominent dietary isothiocyanates like sulforaphane, there is an emergent interest in the specific biological profiles of other derivatives like this compound. The investigation into the biological activities of the broader isothiocyanate family provides a framework for understanding the potential of less-studied members. For example, the antimicrobial properties of isothiocyanates have been documented against a range of pathogens, including bacteria and fungi. researchgate.netnih.gov This activity is often attributed to their ability to react with proteins and disrupt cellular processes within the microbes. foodandnutritionjournal.org The exploration of isothiocyanate derivatives of amino acids has also shown promising antibacterial activity against strains like E. coli and S. aureus. nih.gov As research continues, the specific biological functions and potential applications of individual compounds such as this compound will become more clearly defined.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isothiocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIJIUDWAKBKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172377 | |

| Record name | Methyl 3-isothiocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-35-6 | |

| Record name | Methyl 3-isothiocyanatopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-isothiocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-isothiocyanatopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Isothiocyanatopropionate and Analogous Structures

Established Synthetic Pathways for Isothiocyanates

The conversion of primary amines into isothiocyanates is a cornerstone of synthetic organic chemistry. These methods typically involve the use of a thiocarbonyl transfer reagent or the desulfurization of an intermediate derived from the amine.

Multi-Step Approaches via Dithiocarbamate (B8719985) Intermediates

A prevalent and versatile method for synthesizing isothiocyanates involves a two-step process commencing with a primary amine. nih.govchemrxiv.org The initial step is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This intermediate is often isolated before proceeding to the next step. nih.gov

The second step is the decomposition of the dithiocarbamate salt to yield the isothiocyanate. nih.gov This is typically achieved by treating the salt with a desulfurization agent. nih.govchemrxiv.org A variety of reagents can be used for this purpose, including heavy metal salts, ethyl chloroformate, and tosyl chloride. nih.govcbijournal.comorgsyn.org For example, the reaction of an ammonium (B1175870) dithiocarbamate salt with ethyl chloroformate leads to the formation of the corresponding isothiocyanate, along with carbonyl sulfide (B99878) and the ammonium chloride salt of the alcohol. cbijournal.com

The general mechanism involves the nucleophilic attack of the primary amine on carbon disulfide, followed by deprotonation by a base (like triethylamine) to form the dithiocarbamate salt. This salt then reacts with an electrophilic desulfurizing agent, leading to a cascade of reactions that culminates in the elimination of a sulfur-containing byproduct and the formation of the stable isothiocyanate R-N=C=S group. nih.gov

Desulfurization Reagent-Mediated Syntheses

The choice of desulfurizing agent is critical and can influence the reaction's efficiency, substrate scope, and conditions. researchgate.net Numerous reagents have been developed to facilitate the conversion of dithiocarbamates to isothiocyanates, each with its own advantages. Commonly used desulfurizing agents include tosyl chloride, sodium persulfate, iodine, cyanuric chloride, and di-tert-butyl dicarbonate. mdpi.com

For instance, tosyl chloride can mediate the decomposition of dithiocarbamate salts generated in situ, producing alkyl and aryl isothiocyanates in high yields within a short timeframe. nih.govorganic-chemistry.org Sodium persulfate is another effective agent, particularly notable for its utility in aqueous, one-pot procedures and its compatibility with the synthesis of chiral isothiocyanates. nih.govrsc.orgrsc.org

A significant advancement in this field is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent. mdpi.comnih.govdntb.gov.ua This reagent has proven to be highly efficient for the "one-pot", two-step synthesis of a wide array of alkyl and aryl isothiocyanates from primary amines or their hydrochlorides. mdpi.comdntb.gov.ua

The synthesis begins with the formation of the dithiocarbamate intermediate by reacting the amine with carbon disulfide in the presence of an organic base. mdpi.com The subsequent addition of DMT/NMM/TsO⁻ triggers the desulfurization to afford the final isothiocyanate product. mdpi.comdntb.gov.ua This method has been successfully applied to the synthesis of isothiocyanate derivatives of amino acid esters. mdpi.comnih.govdntb.gov.ua A proposed mechanism suggests that the dithiocarbamate reacts with DMT/NMM/TsO⁻ to form an active ester, which then eliminates a leaving group under the influence of a base to form the isothiocyanate. nih.gov

A key advantage of using DMT/NMM/TsO⁻ is its effectiveness in microwave-assisted syntheses, which significantly reduces reaction times while maintaining high yields. mdpi.comdntb.gov.ua Furthermore, this reagent has been shown to be effective in aqueous media for certain substrates. mdpi.comnih.govdntb.gov.ua The yields for various isothiocyanates using this method are generally high, ranging from satisfactory to excellent (25–97%). mdpi.comnih.govdntb.gov.ua

Optimization of Reaction Conditions and Efficiency

To meet the demands of modern chemistry for faster, more sustainable, and efficient processes, significant efforts have been directed towards optimizing the synthesis of isothiocyanates. Key areas of improvement include the use of microwave irradiation and the implementation of aqueous reaction systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com In the context of isothiocyanate synthesis, microwave irradiation has been shown to dramatically shorten reaction times and, in many cases, improve yields compared to conventional heating methods. tandfonline.comfigshare.com

This technique has been successfully applied to the synthesis of isothiocyanates from their corresponding isocyanides using Lawesson's reagent, as well as in the desulfurization of dithiocarbamates. tandfonline.comresearchgate.net For example, the DMT/NMM/TsO⁻-mediated synthesis of aliphatic and aromatic isothiocyanates is often carried out in a microwave reactor, with reactions typically completing in minutes at elevated temperatures. researchgate.netmdpi.comnih.govdntb.gov.ua This rapid, one-pot protocol is scalable and can proceed without the racemization of chiral amines. researchgate.netresearchgate.net The decomposition of the intermediate dithiocarbamates to isothiocyanates can even proceed without an additional desulfurizing agent under these high-energy conditions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isothiocyanates

| Entry | Substrate | Method | Reaction Time | Yield (%) | Reference |

| 1 | Various N-aryl-isocyanides | Conventional Heating | Several hours | 45-98% | tandfonline.com |

| 2 | Various N-aryl-isocyanides | Microwave Irradiation | Minutes | 45-98% (higher yields in shorter times) | tandfonline.com |

| 3 | Phenethylamine | Conventional Heating | - | - | mdpi.com |

| 4 | Phenethylamine | Microwave (with DMT/NMM/TsO⁻) | 3 min | 90% | mdpi.com |

| 5 | Benzylamine | Conventional Heating | - | - | mdpi.com |

| 6 | Benzylamine | Microwave (with DMT/NMM/TsO⁻) | 3 min | - | mdpi.com |

Aqueous Medium Reaction Systems

The use of water as a solvent in organic synthesis is a primary goal of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. figshare.comresearchgate.net Several methods for the synthesis of isothiocyanates have been adapted to aqueous conditions. beilstein-journals.org

A notable example is the one-pot synthesis of alkyl and aryl isothiocyanates from primary amines and carbon disulfide using cyanuric acid as the desulfurizing agent in water. beilstein-journals.org This process involves the in situ generation of the dithiocarbamate salt, followed by desulfurization. beilstein-journals.org Another green approach utilizes sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, which efficiently converts a diverse range of primary amines to isothiocyanates in good yields. rsc.orgrsc.org This method is advantageous as it tolerates a wide variety of functional groups and can be used for the synthesis of chiral isothiocyanates. rsc.orgrsc.org

The DMT/NMM/TsO⁻ reagent has also been successfully employed for the synthesis of selected alkyl isothiocyanates in an aqueous medium under microwave irradiation, achieving high yields of 72–96%. researchgate.netmdpi.comnih.govdntb.gov.ua However, this aqueous method was reported to be unsuccessful for the synthesis of aromatic isothiocyanates. nih.gov

Table 2: Examples of Isothiocyanate Synthesis in Aqueous Medium

| Entry | Amine Substrate | Desulfurizing Agent | Base | Yield (%) | Reference |

| 1 | Alkyl and Aryl Amines | Cyanuric Acid | K₂CO₃ | Excellent | beilstein-journals.org |

| 2 | Structurally Diverse Amines | Sodium Persulfate (Na₂S₂O₈) | - | Satisfactory | rsc.org |

| 3 | Selected Alkyl Amines | DMT/NMM/TsO⁻ | Et₃N | 72-96% | mdpi.comnih.govdntb.gov.ua |

| 4 | Phenethylamine | DMT/NMM/TsO⁻ | Et₃N | 73% | mdpi.com |

Stereochemical Control in Chiral Analog Preparation

The synthesis of chiral isothiocyanates (ITCs), particularly those derived from amino acids, demands precise control over stereochemistry to prevent racemization. One effective method involves the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters without microwave assistance, which has been shown to result in low racemization (er > 99:1). nih.gov The absolute configuration of these chiral products can be confirmed using techniques such as circular dichroism. nih.gov

The use of sodium persulfate as a desulfurization agent is particularly noteworthy for its ability to produce chiral isothiocyanates. nih.gov This method can be performed as a one-pot reaction in water, where a dithiocarbamate salt is generated in situ from the amino acid and then converted to the isothiocyanate, preserving the chiral integrity of the starting material. nih.gov This contrasts with many other methods that are not suitable for the synthesis of chiral ITCs. nih.gov

Development of Methyl 3-isothiocyanatopropionate Derivatives

Synthesis of Variously Functionalized Alkyl and Aryl Isothiocyanates

A variety of methods have been developed for the synthesis of alkyl and aryl isothiocyanates, often starting from primary amines. A prevalent strategy involves the formation of a dithiocarbamate salt, which is then decomposed using a desulfurylating reagent. chemrxiv.org

One efficient, one-pot protocol uses cyanuric chloride (TCT) as the desulfurization agent in aqueous conditions. beilstein-journals.orgnih.gov This method is suitable for a wide range of primary alkyl and aryl amines, converting them into their corresponding isothiocyanates in excellent yields. nih.gov The process involves the in situ generation of the dithiocarbamate salt by reacting the amine with carbon disulfide (CS₂) in the presence of a base like potassium carbonate, followed by desulfurization with TCT. beilstein-journals.orgnih.gov For less reactive, electron-deficient arylamines, the addition of a co-solvent like DMF can be crucial for the successful formation of the dithiocarbamate salt. beilstein-journals.orgnih.gov

Another common method employs tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts, producing alkyl and aryl isothiocyanates in high yields (75–97%) within 30 minutes. nih.govorganic-chemistry.org Other reagents, such as triphosgene (B27547), have also been used effectively as dehydrosulfurization agents in a co-solvent system of acetone (B3395972) and CS₂, offering mild reaction conditions and high yields. researchgate.net For the synthesis of aliphatic and aromatic isothiocyanates, microwave-assisted methods can dramatically reduce reaction times. nih.gov

Table 1: Comparison of Synthetic Methods for Alkyl and Aryl Isothiocyanates

| Method/Reagent | Starting Material | Key Features | Yield Range |

|---|---|---|---|

| Cyanuric Chloride (TCT) | Primary Amines | One-pot, aqueous conditions, suitable for scale-up. beilstein-journals.orgnih.gov | Good to Excellent nih.gov |

| Tosyl Chloride (TsCl) | Primary Amines | Facile, in situ dithiocarbamate generation, rapid. nih.govorganic-chemistry.org | 75-97% nih.gov |

| DMT/NMM/TsO⁻ | Primary Amines | One-pot, two-step procedure, microwave-assisted options. nih.gov | 25-97% nih.gov |

| Triphosgene | Primary Amines | Mild conditions, excellent functional group compatibility. researchgate.net | High researchgate.net |

| Hydroximoyl Chlorides | Aldehydes | Starts from aldehydes, quantitative yields, simple workup. nih.gov | ≥98% nih.gov |

Preparation of Isothiocyanate Derivatives from Amino Acid Esters

The synthesis of isothiocyanate derivatives from amino acid esters is a key route to producing structurally related analogs of this compound. A "one-pot", two-step procedure has been developed that uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent. nih.gov This method involves the initial reaction of an amino acid ester with carbon disulfide in the presence of an organic base to form a dithiocarbamate intermediate, which is then converted to the final isothiocyanate. nih.gov This approach has been successfully applied to synthesize derivatives from both natural (coded) and unnatural amino acids with very good yields. nih.gov

Another established two-step sequence for preparing enantiomerically pure isonitriles, which can be related to isothiocyanate synthesis, involves the formylation of α-amino acid ester hydrochlorides, followed by dehydration using triphosgene as a mild agent. researchgate.net This highlights the utility of amino acid esters as versatile starting materials for these classes of compounds. researchgate.net

Table 2: Synthesis of Isothiocyanate Derivatives from Amino Acids

| Reagent | Amino Acid Type | Conditions | Key Outcome |

|---|---|---|---|

| DMT/NMM/TsO⁻ | Coded and Unnatural Amino Acid Esters | One-pot, two-step, no microwave. nih.gov | Low racemization, satisfactory to very good yields (25-97%). nih.gov |

| Sodium Persulfate | Amino Acid Derivatives | One-pot, aqueous medium. nih.gov | Permits synthesis of chiral isothiocyanates. nih.gov |

Synthesis of Fused Pyrazole (B372694) Ring System Analogs

The synthesis of fused pyrazole ring systems represents a significant area in the development of analogous structures. These heterocyclic compounds are typically prepared through cyclocondensation reactions. chim.it A common approach involves the reaction of 1,3-bis-electrophilic reagents with compounds containing a hydrazine (B178648) moiety to construct the pyrazole ring. chim.it Alternatively, 5-aminopyrazole derivatives serve as highly reactive precursors for creating fused pyrazoles by reacting them with 1,3-bis-electrophiles. chim.itmdpi.com

For instance, pyrazolo[3,4-b]pyridines have been synthesized via an acid-catalyzed 6-exo-dig cyclization-dehydration sequence from α,β-unsaturated ketone intermediates. chim.it The synthesis of the broader class of fused pyrazoles, such as pyrazolopyridines and pyrazolopyrimidines, is of great interest due to their potential applications, and their preparation often relies on the adaptability of the 5-aminopyrazole starting material. mdpi.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique, significantly reducing reaction times and improving yields for the synthesis of various pyrazole derivatives. rsc.org For example, pyrazole-based benzo[d]imidazoles have been formed in 7-9 minutes with yields of 77-89% using microwave irradiation. rsc.org

Novel 2-Methyl-3-furyl Sulfide Flavor Derivatives

Novel flavor derivatives based on the 2-methyl-3-furyl sulfide structure have been synthesized and evaluated. rsc.org A wide array of these derivatives are prepared through the reaction of 2-methyl-3-furyl disulfide with various electrophilic partners, including cyclic ethers (like tetrahydrofuran (B95107) and 1,4-dioxane), amides, ketones, and epoxides. rsc.orgnih.gov

The synthesis can proceed via different mechanisms depending on the reactants. For example, derivatives were synthesized through the C-H sulfurization of 2-methyl-3-furyl disulfide with cyclic ethers and amides. nih.gov The reaction with ketones is typically conducted under heating in the presence of a base to achieve nucleophilic substitution. nih.gov Ring-opening reactions occur when 2-methyl-3-furyl disulfide is treated with epoxides. nih.gov These synthesized compounds are noted for their distinct aroma characteristics. nih.govresearchgate.net

Table 3: Aroma Characteristics of Synthesized 2-Methyl-3-furyl Sulfide Derivatives

| Compound Type | Aroma Profile |

|---|---|

| Derivatives from cyclic ethers, amides, ketones, epoxides | Onion, garlic, nut, mushroom, radish, or roast meat. nih.gov |

Mechanistic Investigations of Chemical Reactions Involving Methyl 3 Isothiocyanatopropionate

Fundamental Reaction Mechanisms of Isothiocyanates

The isothiocyanate group (–N=C=S) is a heterocumulene, characterized by a central carbon atom that is highly electrophilic. This electrophilicity arises from the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by a wide range of nucleophiles. foodandnutritionjournal.orgnih.gov This inherent reactivity is the cornerstone of the chemical behavior of methyl 3-isothiocyanatopropionate.

The most characteristic reaction of isothiocyanates, including this compound, is nucleophilic addition to the central carbon atom. nih.gov The nature of the resulting product is dictated by the attacking nucleophile.

With Amines: Primary and secondary amines readily react with the isothiocyanate group in an uncatalyzed addition reaction to form substituted thiourea (B124793) derivatives. foodandnutritionjournal.orgreddit.com This reaction is robust and widely used in organic synthesis.

With Alcohols and Thiols: In contrast to amines, alcohols and thiols generally require a catalyst to react efficiently. lookchem.com The use of a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the addition of alcohols to form thiocarbamates and thiols to form dithiocarbamates. lookchem.com Studies on polymers containing isothiocyanate side chains have demonstrated that these additions proceed smoothly under the right conditions, allowing for selective chemical modification. lookchem.com The reaction with thiols, such as the amino acid cysteine, is particularly relevant in biological contexts. foodandnutritionjournal.org The pH of the medium can influence selectivity; reactions with thiols are often favored at a pH of 6-8, whereas reactions with amines are preferred in more alkaline conditions (pH 9-11). researchgate.net

With Radical Nucleophiles: Beyond traditional nucleophiles, α-aminoalkyl radicals can add to the electrophilic carbon of isothiocyanates. This type of reaction can be initiated by visible-light photoredox catalysis, expanding the scope of nucleophilic additions to include radical species and forming α-amino thioamides. organic-chemistry.orgacs.org

The general scheme for these nucleophilic additions is summarized in the table below.

| Nucleophile (Nu-H) | Product | General Conditions |

| Primary/Secondary Amine (R₂NH) | N,N'-substituted thiourea | Uncatalyzed, mild conditions |

| Alcohol (R'OH) | Thiocarbamate | Base catalyst (e.g., DBU) required |

| Thiol (R'SH) | Dithiocarbamate (B8719985) | Base catalyst often required; pH 6-8 |

| α-Aminoalkyl Radical | α-Amino thioamide | Visible-light photoredox catalysis |

This table provides a generalized summary of nucleophilic addition reactions at the isothiocyanate group.

Methyl group transfer is a fundamental process in organic chemistry, typically involving reagents like methyl iodide or dimethyl sulfate. In the context of this compound, the molecule itself is not a typical methyl group donor. The methyl group is part of a relatively stable methyl ester functional group (–COOCH₃). The primary reactive centers of the molecule are the electrophilic carbon of the isothiocyanate and the carbonyl carbon of the ester.

While methyl group transfers are not a characteristic reaction of this compound, methylation is a key step in some related synthetic mechanisms. For instance, in certain desulfurization reactions used to prepare other isothiocyanates, a methylation step can occur on a sulfur atom of an intermediate, which facilitates a subsequent elimination. mdpi.com However, this involves an external methylating agent rather than a transfer from the ester group of a molecule like this compound. Therefore, direct participation in methyl group transfer mechanisms is not a recognized reaction pathway for this compound.

Elimination reactions are crucial for the synthesis of isothiocyanates. A common and efficient method begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurization reagent, which leads to the elimination of a leaving group and the formation of the isothiocyanate. mdpi.com

A postulated mechanism involves the reaction of the dithiocarbamate with a reagent like 2,4,6-trimethoxy-1,3,5-triazine (B1584041) (DMT), which forms an active ester intermediate. Under the influence of a base, this intermediate undergoes elimination to yield the final isothiocyanate product. mdpi.com This general pathway highlights the importance of elimination in accessing the –N=C=S functionality.

Understanding Intramolecular Rearrangements and Intermolecular Interactions

Beyond simple additions, isothiocyanates can undergo more complex transformations, including intramolecular rearrangements. These reactions often require thermal energy or catalysis and can lead to significant structural changes.

Intramolecular Rearrangements: Acyl and thioacyl isothiocyanates are known to undergo 1,3-shifts of the acyl or thioacyl group. acs.orgarkat-usa.org Allyl isothiocyanates can participate in arkat-usa.orgarkat-usa.org-sigmatropic rearrangements (or hetero-Cope rearrangements), analogous to the classic Cope rearrangement. acs.org These rearrangements typically proceed through cyclic transition states. For example, the rearrangement of thioaroyl thiocyanates to thioaroyl isothiocyanates has a calculated activation barrier consistent with their observed stability at low temperatures but rearrangement in solution at room temperature. acs.org Another type of rearrangement, promoted by a "tert-amino effect," involves an intramolecular nucleophilic addition followed by a ring expansion, which has been used to synthesize complex heterocyclic systems like benzimidazothiazepines. figshare.com

Intermolecular Interactions: The polar nature of both the isothiocyanate and the methyl ester groups in this compound dictates its intermolecular interactions. The molecule can act as a hydrogen bond acceptor at the sulfur and nitrogen atoms of the isothiocyanate group and the oxygen atoms of the ester. Studies on cyclohexyl isothiocyanate have shown that water molecules prefer to form a hydrogen bond with the sulfur atom (Ow–H⋯S). researchgate.net These hydrogen bonding capabilities, along with dipole-dipole interactions, influence the compound's physical properties and its interactions with solvents and other molecules.

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rate of nucleophilic addition to the isothiocyanate group is influenced by the nucleophilicity of the attacking species, steric hindrance, and reaction conditions like temperature and pH. nih.govnih.gov For example, the formation of isothiocyanates from glucosinolates is pH-dependent, with neutral conditions favoring the isothiocyanate, while acidic pH favors nitrile formation. nih.govnih.gov The thermal decomposition of some isothiocyanates, such as sulforaphane, has been shown to be temperature-dependent, with significant decomposition occurring at temperatures above 100°C. nih.gov

Thermodynamic Considerations: The stability of isothiocyanates (R–N=C=S) relative to their thiocyanate (B1210189) isomers (R–S–C≡N) is a key thermodynamic factor. For most organic groups, the isothiocyanate isomer is thermodynamically more stable. chemrxiv.org The feasibility of reactions is also determined by their thermodynamic driving force. For instance, the reaction of difluorocarbene with elemental sulfur to form thiophosgene, a step in some isothiocyanate syntheses, is highly exothermic with a large negative Gibbs free energy change (ΔG = −207.1 kJ mol⁻¹), indicating a strong thermodynamic driving force. mdpi.com Activation barriers for rearrangements have also been calculated, providing insight into the thermodynamic feasibility of these processes.

| Reaction Type | Compound Type | Calculated Activation Barrier (kcal/mol) |

| Rearrangement | Imidoyl thiocyanate to Imidoyl isothiocyanate | 19 - 31 |

| Rearrangement | Thioacyl thiocyanate to Thioacyl isothiocyanate | 20 - 34 |

| Retro-ene Reaction | Dialkylamino isothiocyanate | ~32 |

| Pyrolytic Elimination | Alkyl isothiocyanate | ~41 |

Data compiled from computational studies on various isothiocyanate derivatives, illustrating the energy required for different intramolecular transformations. Source: acs.orgacs.org

Biological Activities and Molecular Mechanisms of Methyl 3 Isothiocyanatopropionate

Anti-inflammatory Potential and Associated Cellular Signaling

Methyl 3-isothiocyanatopropionate has demonstrated significant anti-inflammatory properties through its interaction with key cellular signaling pathways. Research indicates that this synthetic isothiocyanate can modulate the body's inflammatory response, primarily by targeting the nuclear factor-kappa B (NF-κB) signaling cascade and the production of inflammatory mediators.

Inhibition of NF-κB Signaling Pathways

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation and the immune response. nih.gov The inhibition of NF-κB signaling is a key mechanism through which anti-inflammatory agents exert their effects. mdpi.com this compound has been identified as a potent inhibitor of this pathway. nih.govnih.gov

Studies have shown that this compound is effective at suppressing the basal transcriptional activity of NF-κB. nih.govnih.gov In a comparative study of ten structurally diverse synthetic isothiocyanates, this compound was classified among the strongest inhibitors of NF-κB. Its inhibitory effect on NF-κB-luciferase activity was found to be more potent than that of phenylethyl isothiocyanate (PEITC), a well-studied natural isothiocyanate. nih.gov This suggests that the specific chemical structure of this compound, particularly the isothiocyanatopropionate functional group, contributes significantly to its superior NF-κB inhibitory capacity. nih.gov

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response and NF-κB signaling. nih.govmdpi.com Research has demonstrated that this compound can effectively attenuate NF-κB activity induced by LPS. nih.govnih.gov The mechanism behind this involves the suppression of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, this compound inhibits the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.govnih.gov Furthermore, it has been shown to suppress the phosphorylation of IκB kinase α/β (IKKα/β), the upstream kinase responsible for IκBα phosphorylation. nih.gov

| Compound | Effect on NF-κB Signaling | Mechanism |

| This compound | Strong inhibition of basal and LPS-induced NF-κB activation. nih.govnih.gov | Suppresses phosphorylation of IKKα/β, inhibits IκBα degradation, and prevents nuclear translocation of p65. nih.gov |

Modulation of Pro-inflammatory Mediators and Cytokines

The anti-inflammatory effects of this compound extend to the regulation of key inflammatory molecules that are downstream targets of the NF-κB pathway. nih.govnih.gov

Nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are significant pro-inflammatory mediators. bioline.org.brnih.gov Excessive production of NO and PGE2 contributes to the inflammatory state. nih.govmdpi.com Studies have revealed that synthetic isothiocyanate analogs, including this compound, strongly inhibit the generation of NO and PGE2 in LPS-stimulated murine macrophages. nih.gov This inhibition is directly linked to the compound's ability to interrupt the NF-κB signaling pathway. nih.gov

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govresearchgate.net The expression of both iNOS and COX-2 is largely regulated by the transcription factor NF-κB. nih.govmdpi.com Molecular analysis has confirmed that this compound reduces the expression of both iNOS and COX-2. nih.govnih.gov This downregulation correlates with the suppression of NF-κB signaling, indicating that this compound exerts its control over these inflammatory enzymes at the transcriptional level. nih.govnih.gov

| Mediator/Enzyme | Effect of this compound | Associated Pathway |

| Nitric Oxide (NO) | Strong inhibition of production. nih.gov | NF-κB nih.gov |

| Prostaglandin E2 (PGE2) | Strong inhibition of production. nih.gov | NF-κB nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression. nih.govnih.gov | NF-κB nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Reduced expression. nih.govnih.gov | NF-κB nih.govnih.gov |

Impact on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)

This compound, like other isothiocyanates, has been noted for its potential to modulate inflammatory responses by impacting the production of key pro-inflammatory cytokines. Research on various isothiocyanates has demonstrated a consistent pattern of downregulating the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines are pivotal mediators of the inflammatory cascade, and their overproduction is characteristic of numerous chronic inflammatory diseases.

Table 1: Impact of Isothiocyanates on Pro-inflammatory Cytokines

| Cytokine | Effect of Isothiocyanate Treatment | Implication in Inflammation |

|---|---|---|

| Interleukin-1β (IL-1β) | Suppression of gene expression and production. nih.govnih.gov | A key mediator of acute and chronic inflammation. |

| Interleukin-6 (IL-6) | Inhibition of production and gene expression. nih.govnih.gov | Plays a central role in the inflammatory response and immune regulation. |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in mRNA levels and protein production. nih.gov | A major cytokine involved in systemic inflammation. |

Cellular Pathway Interventions

The anti-inflammatory effects of this compound are rooted in its ability to intervene in specific cellular signaling pathways, primarily the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a cornerstone of inflammatory responses.

Suppression of IκBα Phosphorylation and Degradation

A critical step in the activation of the NF-κB pathway is the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govfrontiersin.org In resting cells, IκBα binds to NF-κB, sequestering it in the cytoplasm and preventing it from translocating to the nucleus to activate pro-inflammatory gene transcription. nih.gov Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and degradation by the proteasome, thereby releasing NF-κB. nih.govfrontiersin.org

Research has indicated that isothiocyanates can suppress the degradation of IκBα. nih.gov By inhibiting this degradation, the NF-κB dimer remains bound to IκBα in the cytoplasm, effectively blocking its pro-inflammatory functions. This suppression of IκBα degradation is a key mechanism by which this compound can exert its anti-inflammatory effects.

Reduction of p65 Nuclear Translocation

Following the degradation of IκBα, the p65 subunit of the NF-κB complex is free to translocate from the cytoplasm into the nucleus. nih.gov Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines and chemokines. nih.gov

Studies have demonstrated that treatment with certain compounds can reduce the nuclear translocation of the p65 subunit. nih.govnih.gov This inhibition of p65's movement into the nucleus is a direct consequence of the stabilization of IκBα in the cytoplasm. By preventing p65 from reaching its target genes, this compound can effectively halt the NF-κB-mediated inflammatory cascade.

Inhibition of IκB Kinase (IKKα/β) Phosphorylation

The phosphorylation of IκBα is catalyzed by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit. nih.govembopress.org The activation of the IKK complex itself is dependent on the phosphorylation of its catalytic subunits, IKKα and IKKβ. embopress.orgembopress.org

Evidence suggests that isothiocyanates can interfere with this upstream activation step by inhibiting the phosphorylation of IKKα and IKKβ. researchgate.net By preventing the activation of the IKK complex, the entire downstream cascade leading to NF-κB activation is blocked. This inhibition of IKK phosphorylation represents a significant point of intervention for this compound in modulating inflammatory pathways.

Table 2: Cellular Pathway Interventions by Isothiocyanates

| Cellular Event | Mechanism of Action | Consequence |

|---|---|---|

| IκBα Phosphorylation and Degradation | Suppression of IκBα degradation. nih.gov | NF-κB remains inactive in the cytoplasm. nih.gov |

| p65 Nuclear Translocation | Reduction of p65 movement into the nucleus. nih.govnih.gov | Prevents transcription of pro-inflammatory genes. |

| IKKα/β Phosphorylation | Inhibition of the phosphorylation of IKK catalytic subunits. researchgate.net | Blocks the activation of the IKK complex. nih.govembopress.org |

Chemopreventive and Anticancer Research Implications

Isothiocyanates, including compounds like this compound, have garnered significant interest for their potential chemopreventive and anticancer properties. nih.govnih.gov This interest stems from their ability to modulate various cellular processes involved in the initiation and progression of cancer.

Impact on Tumor Growth Mechanisms

Research into various isothiocyanates has revealed their capacity to impede tumor growth through multiple mechanisms. These compounds can inhibit the proliferation of various cancer cell lines, thereby limiting the potential for tumor expansion. researchgate.net This anti-proliferative effect is often linked to the ability of isothiocyanates to induce cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from undergoing mitosis and further contributing to tumor growth. researchgate.net

Furthermore, isothiocyanates have been shown to modulate signaling pathways that are critical for cancer cell survival and proliferation. By interfering with these pathways, these compounds can create an environment that is less conducive to tumor development and progression. The potential of this compound to influence these mechanisms makes it a subject of ongoing research in the field of cancer chemoprevention. researchgate.net

Antimicrobial Activity of this compound Derivatives

No specific data from research studies evaluating the efficacy of this compound against named bacterial strains were identified. Therefore, a data table of its antibacterial activity cannot be provided.

No specific data from research studies assessing the efficacy of this compound against named fungal strains were identified. Consequently, a data table of its antifungal activity cannot be provided.

Investigation of Other Biological Functions (e.g., Antioxidant, Protein Kinase Inhibition)

Research has shed light on the anti-inflammatory potential of this compound through its ability to inhibit key cellular signaling pathways.

One significant study investigated the anti-inflammatory and anti-NF-κB (nuclear factor-κB) activities of several synthetic isothiocyanates, including this compound. nih.gov NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. Its dysregulation is associated with inflammatory diseases.

The study found that this compound was a potent inhibitor of NF-κB transcriptional activation. nih.gov In fact, it was identified as one of the strongest NF-κB inhibitors among the tested synthetic analogs, demonstrating greater potency than the well-studied phenylethyl isothiocyanate (PEITC). nih.gov The half-maximal inhibitory concentration (IC50) for this compound's inhibition of NF-κB was determined to be 8.03 ± 1.03 μM. nih.gov

This inhibition of NF-κB activity was shown to correlate with a reduction in the expression of pro-inflammatory mediators. nih.gov The study demonstrated that isothiocyanate analogs, including this compound, suppressed the lipopolysaccharide (LPS)-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and decreased the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, these isothiocyanates were found to suppress the phosphorylation of IκB kinase α/β (IKKα/β), which are upstream regulators of the NF-κB pathway. nih.gov

These findings suggest that a primary molecular mechanism of this compound's biological activity is the inhibition of the NF-κB signaling pathway, leading to a downstream anti-inflammatory response.

No specific studies detailing the direct antioxidant properties of this compound were found in the reviewed literature. While many isothiocyanates possess antioxidant activity, this specific function has not been explicitly investigated for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Chemical Structure with NF-κB Transactivation Inhibition

The biological activity of methyl 3-isothiocyanatopropionate is significantly linked to its ability to inhibit the transactivation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection and inflammation. Synthetic isothiocyanate analogs, including this compound, have been shown to suppress the transcription of pro-inflammatory genes mediated by NF-κB. nih.gov

In studies assessing the effects of various isothiocyanates (ITCs) on bacterial lipopolysaccharide (LPS)-induced inflammation, this compound (referred to in some studies as ITC-5) demonstrated strong inhibitory effects on NF-κB. nih.gov This inhibition is a key mechanism underlying its anti-inflammatory properties. The isothiocyanate group (–N=C=S) is a highly reactive electrophilic moiety that can interact with nucleophilic targets within the cell, including key components of the NF-κB signaling pathway. nih.gov Research indicates that this interaction disrupts the signaling cascade that leads to the activation and nuclear translocation of NF-κB, thereby preventing the expression of downstream inflammatory genes. nih.govnih.gov

Influence of Functional Groups on Anti-inflammatory Efficacy

The anti-inflammatory efficacy of isothiocyanates is heavily influenced by the nature of their functional groups. In the case of this compound, the presence of the isothiocyanatopropionate group is suggested to be a key determinant of its superior NF-κB inhibitory activity compared to other analogs. nih.gov

A study comparing a range of synthetic ITCs with different functional groups found that the degree of NF-κB inhibition varied significantly. nih.gov This suggests that the chemical properties of the side chain attached to the isothiocyanate core are crucial for modulating bioactivity. The collective data from these studies indicated that synthetic ITCs with diverse functional groups possess varying degrees of NF-κB inhibitory activity. Specifically, the isothiocyanatopropionate functional group was identified among those that confer stronger NF-κB inhibition. nih.gov This inhibition of the NF-κB pathway correlates with a reduction in several pro-inflammatory mediators and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Comparative Analysis with Natural Isothiocyanates (e.g., Phenethyl Isothiocyanate, PEITC)

When compared to naturally occurring isothiocyanates like phenethyl isothiocyanate (PEITC), this compound has shown more potent activity in certain assays. PEITC, found in cruciferous vegetables, is one of the most extensively studied natural ITCs for its anti-inflammatory and chemopreventive properties. nih.govnih.gov It is known to suppress pro-inflammatory cytokines in various cell types by targeting the NF-κB signaling pathway. nih.gov

However, direct comparative studies have revealed that certain synthetic analogs, including this compound, exhibit stronger NF-κB inhibition than PEITC. nih.gov One study reported that this compound was among a group of synthetic ITCs that showed a 2.6 to 6.2-fold increase in NF-κB inhibitory activity compared to the parent natural compound, PEITC. nih.gov This suggests that the structural modifications in the synthetic analogs can enhance their interaction with molecular targets in the NF-κB pathway. The finding that a synthetic analog can be more potent than a well-studied natural compound underscores the potential for targeted chemical synthesis in drug discovery. nih.gov

| Compound | Type | Relative NF-κB Inhibition Strength |

|---|---|---|

| This compound (ITC-5) | Synthetic | Stronger than PEITC nih.gov |

| Phenethyl Isothiocyanate (PEITC) | Natural | Baseline nih.gov |

| Tetrahydrofurfuryl isothiocyanate (ITC-4) | Synthetic | Stronger than PEITC nih.gov |

| 3-Morpholinopropyl isothiocyanate (ITC-8) | Synthetic | Stronger than PEITC nih.gov |

| 3,4-Methylenedioxybenzyl isothiocyanate (ITC-10) | Synthetic | Strongest (6.2-fold increase vs PEITC) nih.gov |

Rational Design Principles for Optimizing Bioactivity of Isothiocyanate Scaffolds

The development of highly active isothiocyanate-based compounds is guided by rational design principles aimed at optimizing their interaction with biological targets. The chemical simplicity and reactivity of the isothiocyanate group make it a valuable pharmacophore for designing hybrid molecules that can target specific pathways, such as the NF-κB signaling cascade. nih.gov

Key principles for optimizing the bioactivity of isothiocyanate scaffolds include:

Modification of the Side Chain: As demonstrated by the comparison between this compound and PEITC, altering the side chain attached to the -N=C=S group can significantly modulate biological activity. nih.gov Introducing different functional groups, such as esters, ethers, and heterocyclic rings, can influence factors like solubility, cell permeability, and target affinity.

Structure-Based Design: Utilizing computational methods like homology modeling and conformational analysis can aid in the design of novel inhibitors with improved potency. nih.gov By understanding the three-dimensional structure of the target protein (e.g., kinases in the NF-κB pathway), inhibitors can be designed to fit precisely into binding pockets, enhancing their inhibitory effect.

Hybrid Drug Design: The isothiocyanate moiety can be incorporated into the chemical scaffold of known antagonists of a particular target. nih.gov This approach aims to create a single molecule with dual functions: direct antagonism of a receptor and the broader anti-inflammatory effects of the isothiocyanate group. nih.gov

Modulating Reactivity: The electrophilic nature of the isothiocyanate group is central to its bioactivity. nih.gov Rational design can involve fine-tuning this reactivity to enhance specificity for the intended biological targets while minimizing off-target effects.

These principles guide the synthesis of new isothiocyanate analogs with potentially superior therapeutic profiles compared to their naturally occurring counterparts. nih.gov

Computational Chemistry Applications in the Study of Methyl 3 Isothiocyanatopropionate

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular structures, dynamics, and interactions. mdpi.com These techniques are crucial for understanding the behavior of Methyl 3-isothiocyanatopropionate in various environments.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, rotation around its single bonds gives rise to various conformers with different energy levels. Computational methods can predict the geometries and relative stabilities of these conformers. For instance, studies on similar molecules like methyl methanesulfonate (B1217627) have used methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) to identify stable conformers, such as anti and gauche forms, revealing that hyperconjugative interactions can favor specific arrangements. conicet.gov.ar Such analyses for this compound would be critical for understanding its preferred shape, which influences its physical properties and biological activity.

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a dynamic picture of its behavior. taylorfrancis.comrsc.org An MD simulation for this compound would involve:

Model Setup: Building a simulation box containing one or more molecules of the compound, often solvated in a relevant medium like water.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the atoms) to calculate the forces between atoms. taylorfrancis.com

Simulation Run: Solving Newton's equations of motion to simulate how the atoms move over a specific period. taylorfrancis.com

These simulations can reveal how the molecule flexes and folds, its interactions with solvent molecules, and can be used to predict macroscopic properties. rsc.org Reactive MD simulations can even be used to model chemical reactions, providing insights into reaction mechanisms that are otherwise difficult to obtain. chemrxiv.org

Table 1: Predicted Physicochemical Properties of this compound This table contains data calculated by computational methods.

| Property | Value | Unit | Method |

| Enthalpy of Formation (gas) | -107.26 | kJ/mol | Joback |

| Enthalpy of Vaporization | 46.32 | kJ/mol | Joback |

| Octanol/Water Partition Coefficient (logP) | 0.652 | Crippen | |

| Water Solubility (logS) | -0.71 | mol/l | Crippen |

| McGowan's Characteristic Volume | 106.480 | ml/mol | McGowan |

| Critical Temperature | 761.37 | K | Joback |

| Critical Pressure | 3763.78 | kPa | Joback |

| Data sourced from Cheméo. chemeo.com |

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of molecular properties by solving approximations of the Schrödinger equation. nih.govresearchgate.net DFT is widely used to study isothiocyanates and related compounds due to its balance of accuracy and computational cost. nih.govcore.ac.uk These methods are instrumental in understanding the electronic properties and chemical reactivity of this compound.

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its chemical behavior. Key aspects of the electronic structure that can be elucidated include:

Molecular Orbitals: Calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Studies on other isothiocyanates show the isothiocyanate (-NCS) group can act as both an electron-donating and accepting center. core.ac.uk

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in this compound. tsijournals.com This reveals which parts of the molecule are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites of interaction.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites. core.ac.uk

DFT is a powerful tool for mapping out reaction pathways and calculating the energy barriers associated with them. nih.govmdpi.com For this compound, this could be applied to understand its stability and reactivity in various chemical processes, such as its potential as an antioxidant. core.ac.uk

By calculating the energies of reactants, products, and the transition state (the highest energy point along the reaction coordinate), the activation energy for a reaction can be determined. DFT studies on related isothiocyanates have calculated thermodynamic parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA) to predict their antioxidant mechanisms, such as via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). core.ac.uknih.gov For example, a low C-H bond BDE in a related compound, 3-isothiocyanato pro-1-en, suggested it was a potent antioxidant via the HAT mechanism. core.ac.uk Similar calculations for this compound could predict its reactivity and potential biological activities.

Table 2: Illustrative DFT-Calculated Parameters for Isothiocyanate Antioxidant Activity This table presents example data from a DFT study on related isothiocyanate compounds to illustrate the outputs of such calculations.

| Compound | Mechanism Parameter | Calculated Value (kcal/mol) | Predicted Mechanism |

| 3-isothiocyanato pro-1-en | BDE (C-H) | 72.9 | HAT |

| General Isothiocyanate | IE | >150 | SET (unlikely) |

| Data adapted from a study on isothiocyanates in broccoli sprouts. core.ac.uk |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

In Silico Screening and Virtual Ligand Design Methodologies

In silico (computer-based) screening and virtual ligand design are methods used to identify and optimize molecules with the potential to interact with specific biological targets, such as enzymes or receptors. chemrevlett.comnih.govmdpi.com These approaches dramatically accelerate the initial phases of drug discovery by computationally evaluating large libraries of compounds, prioritizing a smaller, more promising set for experimental testing. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to the active site of another (a receptor, typically a protein). chemrevlett.com The process involves:

Obtaining the 3D structures of both the ligand and the target protein.

Sampling many possible binding poses of the ligand within the protein's active site.

Using a scoring function to estimate the binding affinity for each pose.

Docking studies on various isothiocyanates have shown their potential as anticancer agents and enzyme inhibitors by revealing favorable binding interactions with targets like tubulin or specific caspases. nih.govnih.gov For this compound, docking could be used to screen for potential protein targets, hypothesizing its mechanism of action. For example, docking it against a known enzyme could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues in the active site, suggesting it may act as an inhibitor. mdpi.com

Predictive Modeling for Biological Activity

Predictive modeling, utilizing computational techniques, plays a crucial role in forecasting the biological activity of molecules like this compound, thereby guiding experimental studies and accelerating the drug discovery process. These in silico methods can assess a compound's potential efficacy and mechanism of action before it is synthesized and tested in a laboratory.

One of the key biological activities of isothiocyanates is the modulation of inflammatory pathways. For instance, this compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Computational studies on isothiocyanate derivatives have successfully employed molecular docking and molecular dynamics (MD) simulations to predict their anti-inflammatory properties. nih.govnih.govbau.edu.trbau.edu.tr These studies help in understanding the interactions between the isothiocyanate compounds and their protein targets, such as cyclooxygenase (COX) enzymes. nih.govnih.govbau.edu.trbau.edu.tr

For this compound, similar predictive modeling could be applied. A hypothetical workflow would involve:

Target Identification: Identifying potential protein targets based on its known biological activities, such as components of the NF-κB pathway.

Molecular Docking: Simulating the binding of this compound to the active site of the identified target protein to predict binding affinity and mode.

Molecular Dynamics (MD) Simulations: Running simulations to understand the stability of the protein-ligand complex over time and to identify key amino acid residues involved in the interaction. nih.govnih.govbau.edu.trbau.edu.tr For example, studies on other isothiocyanates have highlighted the importance of residues like Tyr385, Trp387, and Ser530 in the active site of COX-2. nih.govnih.govbau.edu.trbau.edu.tr

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of isothiocyanate analogs with their biological activity. This can be used to predict the activity of new, unsynthesized derivatives.

A study on synthetic isothiocyanates classified this compound as a strong NF-κB inhibitor, with an IC50 value of 8.03 ± 1.03 μM. nih.gov This experimental data can serve as a valuable reference point for validating and refining predictive computational models.

Table 1: Classification of NF-κB Inhibitory Effect of Selected Isothiocyanates

| Compound | Classification of Inhibitory Effect | IC50 (μM) |

| Tetrahydrofurfuryl isothiocyanate | Strong | 8.05 ± 1.70 |

| This compound | Strong | 8.03 ± 1.03 |

| 3-Morpholinopropyl isothiocyanate | Strong | Not specified |

| 3,4-Methylenedioxybenzyl isothiocyanate | Strong | 3.58 ± 2.30 |

| Phenylethyl isothiocyanate | Moderate | Not specified |

Data sourced from a study on the anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates. nih.gov

Computational Approaches in Scaffold-Based Drug Discovery

Scaffold-based drug discovery is a strategy that focuses on a core molecular structure, or scaffold, that is common to a series of active compounds. Computational methods are instrumental in identifying promising scaffolds and in designing new molecules around them.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The isothiocyanate functional group, due to its presence in a wide range of biologically active compounds, can be considered a key component of potentially privileged structures. researchgate.netresearchgate.net

Computational techniques can be used to analyze the properties of the this compound scaffold to understand its potential as a privileged structure. This involves assessing its structural features, such as its size, shape, and the distribution of its hydrogen bond donors and acceptors, which determine its ability to interact with various protein binding sites. The reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic residues like cysteine in proteins, is a key feature that contributes to the biological activity of this class of compounds. researchgate.net

Once a promising scaffold like this compound is identified, computational methods can be used to generate molecular hierarchies. This involves systematically modifying the scaffold to create a library of related compounds with potentially improved properties. This process, often referred to as "scaffold hopping," aims to identify novel core structures with similar pharmacophoric features but different chemical connectivity. nih.govnovartis.comcolab.wsnih.gov

Starting with this compound, computational approaches can be employed to:

Fragment-based replacement: Replace parts of the molecule with other chemical fragments that have similar steric and electronic properties.

Ring-closing and opening: Modify the aliphatic chain to create cyclic or more complex structures.

Substituent modification: Systematically alter the methyl ester group to explore how changes in functionality affect biological activity.

These computational strategies allow for the exploration of a vast chemical space in a time and cost-effective manner, ultimately leading to the design of new isothiocyanate derivatives with enhanced therapeutic potential.

Analytical Methodologies for Characterization and Quantification in Research

Development and Validation of Analytical Procedures for Methyl 3-isothiocyanatopropionate

The development of an analytical procedure for this compound is a systematic process aimed at creating a method that is fit for its intended purpose. This involves establishing a method to measure the compound's attributes with the necessary specificity, accuracy, and precision over a defined range. lcms.cz The process is guided by international standards, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

The development lifecycle begins with defining an Analytical Target Profile (ATP), which outlines the measurement requirements, including the quality attribute to be measured (e.g., purity of this compound) and the performance criteria the method must meet (e.g., accuracy, linearity, range). europa.eu Following the definition of the ATP, a suitable analytical technique is selected based on prior knowledge and scientific principles. europa.eu

Two primary approaches can be taken for method development:

Minimal (Traditional) Approach : This involves identifying the product attributes to be measured, selecting an appropriate analytical technology, and performing robustness studies by making small, deliberate variations to method parameters. lcms.czich.org

Enhanced Approach : This modern approach incorporates risk management and experimental design (DoE) to gain a deeper understanding of the method. ich.orgeuropa.eu It involves identifying critical procedure parameters through risk assessment and then systematically studying their effects and interactions using multivariate experiments. europa.eu This can lead to a more robust method and defined operational ranges. ich.org

Once developed, the analytical procedure undergoes validation, a process that demonstrates its suitability for the intended use. Validation assesses several key performance characteristics as detailed in the ICH Q2 guidelines. ich.org

Table 1: Typical Validation Parameters for an Analytical Procedure

| Performance Characteristic | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

This table is based on general principles of analytical method validation. lcms.czich.orgeuropa.eu

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of this compound from complex mixtures, ensuring its purity and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective technique well-suited for the analysis of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly the preferred approach for compounds of this nature. researchgate.netresearchgate.net In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

For the analysis of this compound, a typical method would involve separation on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a UV detector, as the isothiocyanate and ester functional groups provide chromophores that absorb in the UV range. The method's parameters, such as mobile phase composition, flow rate, and column temperature, are optimized to achieve efficient separation with good peak shape and resolution. researchgate.net

Table 2: Illustrative HPLC Parameters for Isothiocyanate Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 225 nm or 247 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

This table represents typical starting conditions for method development based on common HPLC practices for organic molecules. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com While this compound itself can be analyzed by GC, GC-MS is particularly valuable for identifying and quantifying volatile impurities or related substances that may be present from its synthesis or degradation. researchgate.netnih.gov

The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net For non-volatile related compounds, such as amino acids or other polar molecules, a derivatization step is often required to convert them into volatile derivatives suitable for GC analysis. nih.gov For instance, silylation reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) can be used to make polar functional groups more volatile. nih.gov

Table 3: GC-MS Analysis Parameters

| Parameter | Typical Setting |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., initial temp 50°C, ramp to 250°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 33–450 m/z |

| Derivatization (if needed) | Silylation (e.g., using MSTFA/TMCS in pyridine) for polar analytes |

This table outlines general GC-MS parameters used for the analysis of volatile and derivatized organic compounds. mdpi.comnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. cymitquimica.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The chemical shift, integration, and splitting pattern (multiplicity) of the signals in an NMR spectrum reveal the electronic environment and connectivity of the atoms. docbrown.info

For this compound (CH₃-O-C(=O)-CH₂-CH₂-N=C=S), the ¹H NMR spectrum is expected to show distinct signals for the methyl and the two methylene (B1212753) groups.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -O-CH₃ | ~3.7 | Singlet (s) | 3H |

| -C(=O)-CH₂- | ~2.8 | Triplet (t) | 2H |

| -CH₂-NCS | ~3.8 | Triplet (t) | 2H |

Predicted values are based on standard chemical shift tables and analysis of similar structures like methyl propanoate. docbrown.info Actual values may vary depending on the solvent and instrument.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sciencing.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | ~2100 (strong, sharp) |

| Ester Carbonyl (C=O) | Stretch | ~1740 (strong) |

| Ester C-O | Stretch | ~1200 |

| C-H (sp³) | Stretch | ~2950 |

Data obtained from the NIST WebBook for the gas-phase IR spectrum of this compound. nist.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool in the analysis of organic compounds, although its direct application to this compound can be limited. The isothiocyanate (-N=C=S) functional group itself does not possess a strong chromophore that absorbs significantly in the standard UV-Vis range (200-800 nm). Consequently, direct quantification of this compound in complex mixtures using UV-Vis spectroscopy is often challenging due to low sensitivity and potential interference from other sample components.

To overcome this limitation, analytical methods frequently employ a derivatization step. mdpi.com This process involves reacting the isothiocyanate with a reagent to form a new compound (a derivative) that exhibits strong ultraviolet absorbance. nih.gov For instance, isothiocyanates can be reacted with ammonia (B1221849) to create thiourea (B124793) derivatives, which contain a UV-absorbing chromophore suitable for liquid chromatography analysis with UV detection. nih.govresearchgate.net Another common derivatizing agent is 1,2-benzenedithiol, which reacts with isothiocyanates to form a cyclocondensation product, 1,3-benzodithiole-2-thione, that can be measured spectroscopically at approximately 365 nm. researchgate.net These derivatization strategies enhance the molecule's detectability, allowing for accurate quantification via techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

Mass Spectrometry (MS) for Molecular Ion Identification

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, which has the chemical formula C₅H₇NO₂S, the theoretical molecular weight is 145.180 g/mol . nist.gov

In a mass spectrometry experiment, typically using electron ionization (EI), a molecule is ionized to form a molecular ion (M⁺). chemguide.co.uk This ion's mass-to-charge ratio (m/z) is measured by the instrument. The peak corresponding to the intact ionized molecule, with the highest m/z value, is known as the molecular ion peak. chemguide.co.uk For this compound, the molecular ion peak would be observed at an m/z of approximately 145. nist.gov

The molecular ion is often unstable and can break apart into smaller, charged fragments. youtube.com This fragmentation pattern provides a unique "fingerprint" that can be used to deduce the compound's structure. High-resolution mass spectrometry can provide extremely accurate mass measurements of the molecular ion, which helps to confirm the molecular formula by distinguishing it from other compounds with the same nominal mass. chemguide.co.uk The identification of the molecular ion is a critical first step in the structural elucidation of synthesized or isolated compounds. nih.gov

Crystallographic Studies (e.g., X-ray Diffraction) for Structural Elucidation of Related Compounds